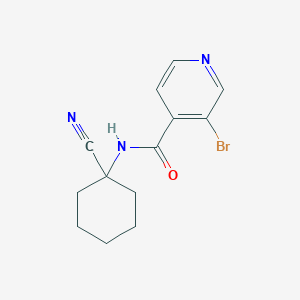
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug development. This compound is known for its unique structure and properties, which make it a promising candidate for further research and development.
Mechanism of Action
The mechanism of action of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is not fully understood, but it is believed to involve the modulation of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has been shown to bind to specific receptors in the brain, which can affect the release and uptake of these neurotransmitters, leading to changes in brain function and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide are still being studied, but early research suggests that this compound may have a range of effects on the brain and body. Some studies have shown that this compound can improve cognitive function and memory, while others have suggested that it may have antidepressant and anxiolytic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide is its high affinity for certain receptors in the brain, which makes it a useful tool for studying the effects of neurotransmitters on brain function and behavior. However, this compound is not without limitations, as its effects can be complex and difficult to interpret, and it may have side effects or interactions with other compounds that need to be carefully considered.
Future Directions
There are many potential future directions for research on 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide, including further studies on its mechanism of action, its potential therapeutic applications, and its interactions with other compounds in the brain. Some researchers are also exploring the use of this compound as a tool for studying the effects of neurotransmitters on brain function and behavior, which could have important implications for the development of new drugs and therapies for neurological disorders.
Synthesis Methods
The synthesis of 3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide involves several steps, including the reaction of 3-bromo-4-chloropyridine with N-cyanocyclohexylamine, followed by the addition of a carboxylic acid derivative. This method has been successfully used to produce high-quality samples of the compound, which have been used in various scientific studies.
Scientific Research Applications
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug development. This compound has been shown to have a high affinity for certain receptors in the brain, which makes it a promising candidate for the development of new drugs for the treatment of various neurological disorders, including Alzheimer's disease and depression.
properties
IUPAC Name |
3-bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3O/c14-11-8-16-7-4-10(11)12(18)17-13(9-15)5-2-1-3-6-13/h4,7-8H,1-3,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCYVNBYSPPBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C(C=NC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-N-(1-cyanocyclohexyl)pyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2554601.png)


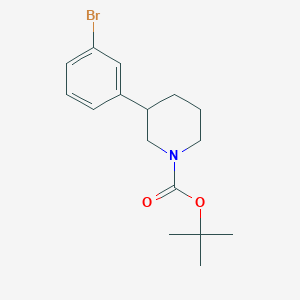


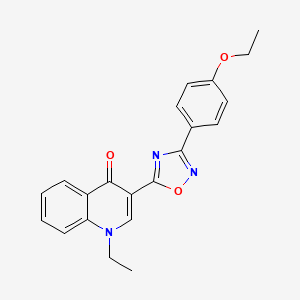

![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)
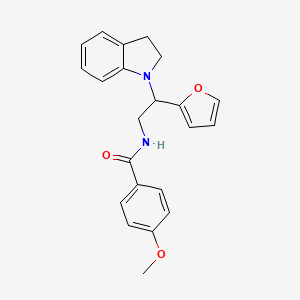
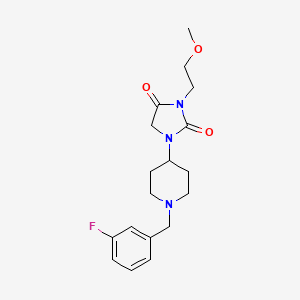

![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)
![N-[1-(2,4-difluorophenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2554624.png)